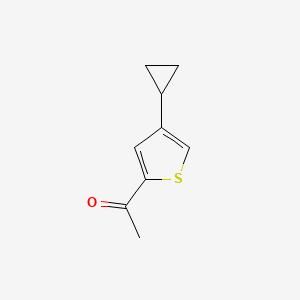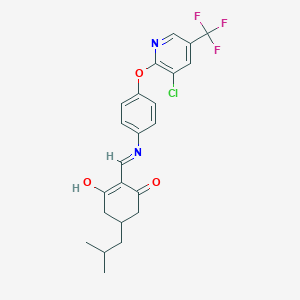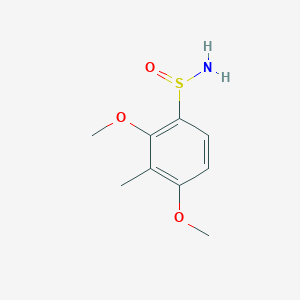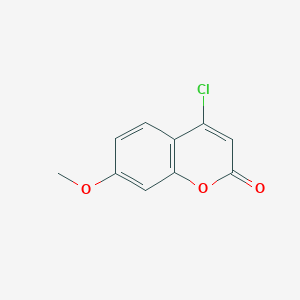
4-Chloro-7-methoxy-2H-chromen-2-one
Descripción general
Descripción
4-Chloro-7-methoxy-2H-chromen-2-one, also known as 4-Chloro-7-Methoxycoumarin, is a heterocyclic aromatic compound that has been studied extensively for its various applications in the field of medicinal chemistry. It is a colorless solid with a molecular weight of 194.57 g/mol and a melting point of 129.7 °C. This compound is structurally related to coumarin, a widely used pharmaceutical intermediate and flavoring agent. It has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Vilsmeier Reagent Reaction : The reaction of 4-Chloro-7-methoxy-2H-chromen-2-one with the Vilsmeier reagent has been studied, showing potential in synthetic chemistry. This process results in chlorochromenes, which have significant synthetic value, especially those without electron-withdrawing substituents, as they are easily hydrolyzed back to chroman-4-one (Brown, Marcus, & Anastasis, 1985).
Catalytic Applications
- Polystyrene-Supported TBD Catalysts : Research on polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts has revealed their effectiveness in the Michael addition for the synthesis of various analogues, including those involving 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one structures (Alonzi et al., 2014).
Structural and Spectroscopic Analysis
- Molecular Docking and Hirshfeld Surface Analysis : The compound 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one has been characterized using techniques like FT-IR, Laser-Raman, NMR, UV–Vis, and X-ray diffraction. This includes molecular docking and thermodynamic analyses, providing comprehensive insights into the compound's structure and interactions (Sert et al., 2018).
Anticoagulant and Antibacterial Activities
- Novel Isoxazoline Chromene Derivatives : Synthesis of new series of chromene derivatives has shown promising results in antibacterial and anticoagulant activities. This highlights the potential of this compound derivatives in pharmaceutical applications (Zghab et al., 2017).
Electrochemical Reduction
- Electrochemical Reduction at Carbon Cathodes : Studies on the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one at carbon cathodes in dimethylformamide showcase its potential in various electrochemical applications (Mubarak & Peters, 2008).
Optical and Photoelectrical Characterization
- DFT Band Structure Calculations : Research involving 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile indicates its relevance in the field of optoelectronic device applications due to its optical and photoelectrical properties (Ibrahim et al., 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Studies have shown that certain 4-hydroxy-chromen-2-one derivatives exhibit significant antibacterial activity. This highlights the potential for developing new antimicrobial agents based on the this compound structure (Behrami & Dobroshi, 2019).
Safety and Hazards
Direcciones Futuras
The 2H/4H-chromene class of compounds, to which 4-Chloro-7-methoxy-2H-chromen-2-one belongs, continues to be a subject of interest for researchers due to their versatile biological profiles . The scientific community may find it helpful to design and develop potent leads of 2H/4H-chromene analogs for their promising biological activities .
Mecanismo De Acción
Target of Action
4-Chloro-7-methoxy-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . .
Mode of Action
It’s known that some coumarin derivatives can induce apoptosis via interaction through tubulin at binding sites of the colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
Coumarins are known to affect various biochemical pathways, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Pharmacokinetics
The compound has a molecular weight of 210.61 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known effects of coumarin derivatives, it can be speculated that this compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Moreover, temperature and solvent conditions can affect the stability and reactivity of the compound .
Análisis Bioquímico
Biochemical Properties
4-Chloro-7-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the inflammatory response . Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and metabolic disorders.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, it inhibits the activity of myeloperoxidase by binding to its heme group . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including liver and kidney damage . These observations highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and apoptosis . These localization patterns are essential for understanding the compound’s precise mechanisms of action.
Propiedades
IUPAC Name |
4-chloro-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYGPNMDSAAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
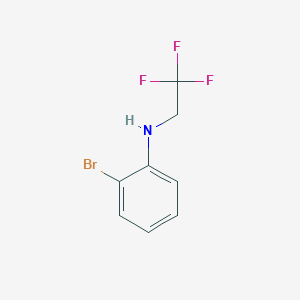
![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)
![4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3033435.png)
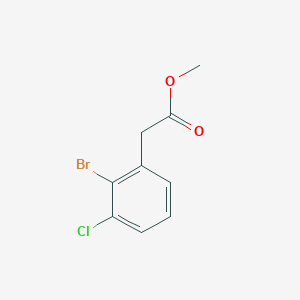
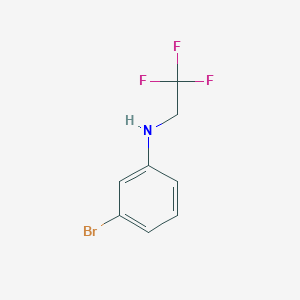
![2-[(3,5-Difluorophenyl)amino]acetonitrile](/img/structure/B3033440.png)
![2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3033441.png)
